alpha-Chlordene

Vue d'ensemble

Description

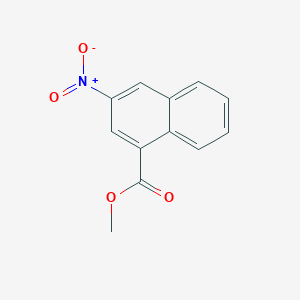

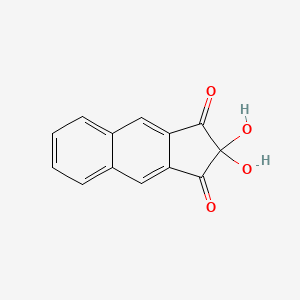

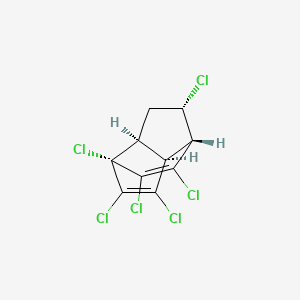

Alpha-Chlordene, also known as cis-Chlordane, is an organochlorine insecticide . It is a thick, odorless, amber liquid with a molecular formula of C10H6Cl8 . It was used extensively in agriculture from the mid-1940s through the mid-’60s and was also used for termite treatment in buildings .

Synthesis Analysis

Chlordane is made by the chlorination of chlordene (hexachlorotetrahydromethanoindene), a cyclodiene having the molecular formula C10H6Cl6 . The commercial insecticide contains 60 to 75 percent chlordane, a chlorinated cyclodiene that is the principal isomer formed in the preparation of the insecticide .Molecular Structure Analysis

Alpha-Chlordene has a molecular weight of 338.873 and its structure includes 24 bonds; 18 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 2 seven-membered ring(s), 1 eight-membered ring(s), and 1 ten-membered ring(s) .Physical And Chemical Properties Analysis

Alpha-Chlordene is a white powder or a colorless to amber/brown viscous liquid . It has a density of 1.8±0.1 g/cm3, a boiling point of 424.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .Applications De Recherche Scientifique

Chemical Analysis

Alpha-Chlordene is a chemical compound with the formula C10H6Cl6 . It has a molecular weight of 338.873 . It’s extensively used in chemical analysis and research, particularly in the study of organochlorine compounds .

Environmental Pollutant Studies

Alpha-Chlordene is a persistent environmental pollutant . Researchers focus on its behavior in ecosystems and its impact on wildlife .

Food Chain Accumulation

Scientists investigate the mechanisms by which alpha-Chlordene accumulates in the food chain . It’s particularly studied for its accumulation in the tissues of aquatic organisms .

Degradation Studies

Research is conducted on the degradation of alpha-Chlordene in soil and water . Both biotic and abiotic factors that influence its persistence and breakdown are explored .

Detection Methods

The development of detection methods for alpha-Chlordene is another area of research . This includes the creation of more efficient and accurate ways to measure its presence in various environments .

Environmental Health Impact

The assessment of alpha-Chlordene’s long-term effects on environmental health is a crucial area of study . This involves understanding its impact on different species and ecosystems over extended periods .

Atmospheric Deposition and Fate in Ecosystems

Research by Hageman et al. (2006) explored the atmospheric deposition and fate of semi-volatile organic compounds, including historic-use pesticides like alpha-hexachlorocyclohexane, chlordane, and others.

Impact on Human Health

While not directly mentioned in the search results, it’s worth noting that similar compounds have been studied for their potential impact on human health. For instance, chlordane, a related compound, has been linked to non-Hodgkin’s lymphoma . It’s plausible that alpha-Chlordene could also be a subject of similar studies.

Mécanisme D'action

Target of Action

Alpha-Chlordene, also known as cis-chlordane, is an organochlorine compound that was primarily used as a pesticide . The primary targets of alpha-Chlordene are the nerve cell membranes . It alters the electrophysiological and associated enzymatic properties of these membranes, causing changes in the kinetics of sodium (Na+) and potassium (K+) ion flow through the membrane .

Mode of Action

Alpha-Chlordene interacts with its targets, the nerve cell membranes, by altering their electrophysiological properties . This interaction results in a change in the kinetics of Na+ and K+ ion flow through the membrane . Disturbances of calcium transport or Ca+2-ATPase activity may also be involved .

Biochemical Pathways

It is known that the compound’s interaction with nerve cell membranes and its effect on ion flow can lead to downstream effects such as neurological symptoms .

Pharmacokinetics

It is known that the compound is resistant to degradation in the environment and in humans/animals and readily accumulates in lipids (fats) of humans and animals .

Result of Action

The molecular and cellular effects of alpha-Chlordene’s action primarily manifest as neurological symptoms, such as tremors and convulsions . Chronic exposure to the compound has been linked to cancers, diabetes, and neurological disorders .

Action Environment

The action, efficacy, and stability of alpha-Chlordene can be influenced by various environmental factors. For example, the compound is resistant to degradation in the environment and can persist in soil for a long time . It can also accumulate in high-fat foods such as meat, fish, and dairy, as it builds up in fatty tissue . Therefore, the environment plays a significant role in the exposure and effects of alpha-Chlordene.

Propriétés

IUPAC Name |

(1R,4S,7S,8S,10S)-2,3,4,5,6,10-hexachlorotricyclo[5.3.0.04,8]deca-2,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl6/c11-3-1-2-4-5(3)7(13)9(15)10(2,16)8(14)6(4)12/h2-5H,1H2/t2-,3-,4-,5-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNLXLNDMLYEEK-CWOZVJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1Cl)C(=C(C2(C(=C3Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]3[C@H]([C@H]1Cl)C(=C([C@]2(C(=C3Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912346 | |

| Record name | Alpha-Chlordene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56534-02-2 | |

| Record name | alpha-Chlordene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056534022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alpha-Chlordene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] methanesulfonate](/img/structure/B1594482.png)

![2-[(3,4-Dichlorobenzyl)amino]ethanol](/img/structure/B1594492.png)